molecular formula C19H18N2O2 B2816482 N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide CAS No. 946209-83-2

N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide

Cat. No. B2816482
CAS RN: 946209-83-2
M. Wt: 306.365
InChI Key: ZAFKQQCMQAXMCC-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide, also known as PXT-864, is a novel compound that has shown potential in scientific research applications.

Scientific Research Applications

Anticancer Potential

  • New derivatives synthesized and studied for their anticancer activity have shown selectivity and efficacy against human lung adenocarcinoma cells (A549) and mouse embryoblast cell line (NIH/3T3), with some compounds exhibiting significant apoptosis induction, although not as high as cisplatin (Evren et al., 2019).

Antimicrobial and Antifungal Activities

  • Compounds with the isoxazole moiety were synthesized and screened for in vitro antimicrobial activity against various bacterial and fungal strains, showing good activity and indicating their potential as antimicrobial agents (Marri et al., 2018).

Coordination Complexes and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including those with isoxazole moieties, demonstrated significant antioxidant activity through various in vitro assays, indicating their potential utility in medicinal chemistry (Chkirate et al., 2019).

Molecular Docking and Photovoltaic Efficiency

  • Studies involving quantum mechanical analyses, ligand-protein interactions, and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, related to the chemical structure of interest, have shown potential in dye-sensitized solar cells (DSSCs), highlighting the diverse applications beyond biomedical research (Mary et al., 2020).

properties

IUPAC Name

2-(3-methylphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-6-5-7-15(10-14)11-19(22)20-13-17-12-18(23-21-17)16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFKQQCMQAXMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide

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